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The landscape of cancer therapeutics is witnessing the emergence of novel agents with highly

specific mechanisms of action. Among these, molecules designated "SD-70" have shown

promise, yet this nomenclature refers to two distinct investigational drugs with fundamentally

different therapeutic targets and modes of action. This guide provides a comprehensive

comparison of these two agents: SD70, a small molecule inhibitor of the histone demethylase

KDM4C, and SEA-CD70, a monoclonal antibody targeting the cell surface protein CD70. This

clarification is crucial for researchers, scientists, and drug development professionals to

accurately assess their potential applications and underlying biological principles.

Part 1: SD70 - The KDM4C Inhibitor
Therapeutic Target: Histone Lysine Demethylase 4C (KDM4C), also known as JMJD2C, is a

member of the JmjC domain-containing family of histone demethylases. KDM4C plays a critical

role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 and 36

(H3K9me3 and H3K36me3). Dysregulation of KDM4C activity is implicated in the pathogenesis

of various cancers, including prostate cancer, lung cancer, and acute myeloid leukemia (AML),

by altering gene expression programs that control cell proliferation, differentiation, and survival.

[1]

Mechanism of Action: SD70 is a small molecule that acts as a competitive inhibitor of KDM4C.

[1] By blocking the catalytic activity of KDM4C, SD70 leads to an increase in the repressive

histone marks H3K9me2/3. This epigenetic modification results in the silencing of oncogenic

gene expression, thereby inhibiting cancer cell growth and survival.[2] For instance, in prostate
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cancer, SD70 has been shown to repress the androgen receptor (AR) transcriptional program.

[2]

Preclinical Data Summary:

Parameter Cell Line/Model Result Reference

IC50
KDM4C enzymatic

assay
~30 µM [2][3]

Cell Viability
CWR22Rv1 (Prostate

Cancer)
9% survival at 10 µM [4]

PC3 (Prostate

Cancer)
14% survival at 2 µM [4]

DU145 (Prostate

Cancer)
26% survival at 2 µM [4]

SPC-A1 & H460

(Lung Cancer)

Dose-dependent

decrease
[1][5]

In Vivo Efficacy CWR22Rv1 Xenograft
Significant tumor

growth inhibition
[2]

Lung Cancer

Xenograft

Dose-dependent

tumor growth

inhibition

[1][5]

Signaling Pathway and Experimental Workflow:
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SD70 Mechanism of Action
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SD70 In Vitro/In Vivo Testing Workflow

In Vitro In Vivo

Cancer Cell Lines
(Prostate, Lung, etc.)

SD70 Treatment
(Dose-Response)

Cell Viability Assay
(CCK-8 / MTT)

ChIP Assay
(H3K9me3 levels)

Xenograft Model
(e.g., Nude Mice)

SD70 Administration
(e.g., i.p. injection)

Tumor Volume
Measurement

SEA-CD70 Mechanism of Action
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SEA-CD70 Clinical Trial Workflow (Simplified)

Phase 1 (NCT04227847)

Patient Recruitment
(Relapsed/Refractory MDS/AML)

Dose Escalation
(Monotherapy & Combination)

Primary Endpoint:
Safety & Tolerability

Secondary Endpoints:
ORR, OS, etc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. USP9X-mediated KDM4C deubiquitination promotes lung cancer radioresistance by
epigenetically inducing TGF-β2 transcription - PMC [pmc.ncbi.nlm.nih.gov]

2. SD-70 | KDM4C inhibitor | Probechem Biochemicals [probechem.com]

3. researchgate.net [researchgate.net]

4. medchemexpress.com [medchemexpress.com]

5. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15583486?utm_src=pdf-body-img
https://www.benchchem.com/product/b15583486?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8257660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8257660/
https://www.probechem.com/products_SD-70.html
https://www.researchgate.net/figure/SD70-inhibits-AR-target-gene-expression-A-RT-qPCR-analysis-of-KDM4C-and-some-canonical_fig3_264635254
https://www.medchemexpress.com/sd-70.html
https://www.researchgate.net/figure/nhibition-of-KDM4C-with-SD70-impairs-cell-proliferation-and-radioresistance-in-lung_fig3_349132067
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Unraveling SD-70: A Comparative Guide to Two Distinct
Therapeutic Targets]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583486#validation-of-sd-70-s-therapeutic-target]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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